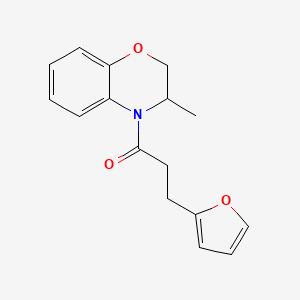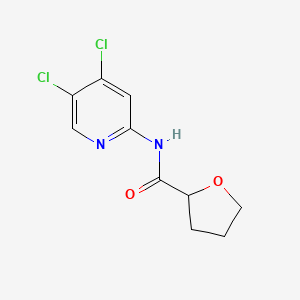![molecular formula C14H21NO2S B7586239 4-[1-(3-Methylphenyl)ethyl]-1,4-thiazepane 1,1-dioxide](/img/structure/B7586239.png)
4-[1-(3-Methylphenyl)ethyl]-1,4-thiazepane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(3-Methylphenyl)ethyl]-1,4-thiazepane 1,1-dioxide, commonly known as MTSET, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiol-reactive compounds and is known for its ability to modify cysteine residues in proteins.
Mécanisme D'action
MTSET modifies cysteine residues in proteins through the formation of a covalent bond between the thiazepine ring and the thiol group of cysteine. This modification can lead to changes in protein structure and function, and can be used to probe the role of specific cysteine residues in protein activity.
Biochemical and Physiological Effects:
MTSET can have a range of biochemical and physiological effects depending on the protein being modified. In some cases, MTSET modification can lead to changes in protein conformation, activity, or stability. In other cases, MTSET modification can lead to inhibition of protein function or disruption of protein-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MTSET is its ability to specifically modify cysteine residues in proteins. This can be useful for studying the role of specific cysteine residues in protein function. However, one limitation of MTSET is that it can also modify other nucleophilic residues, such as lysine and histidine, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for research with MTSET. One area of interest is the development of new thiol-reactive compounds with improved specificity and reactivity. Another area of interest is the use of MTSET in combination with other techniques, such as site-directed mutagenesis or protein crystallography, to gain a more complete understanding of protein structure and function. Additionally, MTSET could be used to study the effects of cysteine modifications in disease states, such as cancer or neurodegenerative disorders.
Méthodes De Synthèse
MTSET can be synthesized through a multi-step process that involves the reaction of 3-methylbenzylamine with thionyl chloride to form 3-methylbenzyl chloride. This intermediate is then reacted with thiourea to form the thiazepine ring, which is subsequently oxidized to form the 1,1-dioxide. The final product is purified through recrystallization.
Applications De Recherche Scientifique
MTSET has been widely used in scientific research for its ability to modify cysteine residues in proteins. It is commonly used as a tool to study protein structure and function, as well as to investigate protein-protein interactions. MTSET has also been used in studies of ion channels, transporters, and receptors.
Propriétés
IUPAC Name |
4-[1-(3-methylphenyl)ethyl]-1,4-thiazepane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-12-5-3-6-14(11-12)13(2)15-7-4-9-18(16,17)10-8-15/h3,5-6,11,13H,4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPWYNRUBIFFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)N2CCCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(3-Methylphenyl)ethyl]-1,4-thiazepane 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 1-methylpyrrole-2-carboxylate](/img/structure/B7586196.png)
![(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl) 2-methyl-1,3-thiazole-4-carboxylate](/img/structure/B7586207.png)


![7-(2-chloroprop-2-enyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586231.png)
![7-(2,2-difluoroethyl)-3-phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586232.png)

![3-phenyl-7-[2-(1,2,4-triazol-1-yl)ethyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586254.png)